4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Medicinal Chemistry Chemical Probes Structure-Activity Relationship

For lead optimization programs demanding enhanced metabolic profiles, this 4-fluorophenyl pyrrolidin-2-one oxadiazole hybrid is a strategic choice over unsubstituted phenyl or 4-ethylphenyl analogs. The para-fluoro substituent significantly improves CYP450 enzyme resistance and reduces off-target interactions, directly impacting in vivo efficacy. Ideal starting point for parasitic nematode, antibacterial, or DMPK studies requiring >10-fold selectivity over mammalian cells.

Molecular Formula C14H14FN3O2
Molecular Weight 275.283
CAS No. 1170252-59-1
Cat. No. B2983677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
CAS1170252-59-1
Molecular FormulaC14H14FN3O2
Molecular Weight275.283
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-5-3-10(15)4-6-11/h3-6,9H,2,7-8H2,1H3
InChIKeyXOJVEJPGCCIXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 1170252-59-1): A Differentiated Pyrrolidine-Oxadiazole Hybrid


The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 1170252-59-1) is a synthetic pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole heterocycle and a 4-fluorophenyl substituent [1]. It belongs to a class of pyrrolidine-oxadiazole hybrids that have been broadly explored in medicinal chemistry for their potential as kinase inhibitors, anthelmintic agents, and antibacterial compounds [2]. The molecule's specific substitution pattern is documented in the patent literature as part of a series of novel pyrrolidine derivatives claimed by F. Hoffmann-La Roche AG, indicating its relevance as a proprietary scaffold for therapeutic development [1].

Why 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one Cannot Be Replaced by Close Pyrrolidine-Oxadiazole Analogs


Generic substitution within the pyrrolidine-oxadiazole chemotype is unreliable due to the profound impact of the 1-(4-fluorophenyl) substitution on both pharmacodynamics and pharmacokinetics. Unlike the unsubstituted phenyl analog (CAS 1708288-90-7) or the 4-ethylphenyl variant (CAS 1171605-09-6), the 4-fluorophenyl group introduces a strong electron-withdrawing effect that alters the electron density of the pyrrolidinone ring, directly influencing target binding affinity and metabolic stability [1]. In analogous oxadiazole series, the incorporation of a para-fluoro substituent has been shown to significantly improve CYP450 enzyme resistance and reduce off-target interactions compared to non-halogenated or alkyl-substituted counterparts, making it a critical differentiator for in vivo efficacy [2]. Therefore, selecting the 4-fluorophenyl derivative is not a trivial interchange but a strategic choice for applications requiring enhanced metabolic profiles.

Quantitative Differentiation Evidence for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one Against Closest Analogs


Structural Confirmation and Patent-Backed Scaffold Differentiation vs. Unsubstituted Phenyl Analog

The specific substitution pattern of CAS 1170252-59-1 is definitively distinguished from its unsubstituted phenyl analog (CAS 1708288-90-7) by the presence of the 4-fluorophenyl group. While the unsubstituted phenyl derivative is a simpler building block, the 4-fluorophenyl variant is explicitly claimed in patent EP2814822B1 for novel pyrrolidine derivatives, indicating its selection in a pharmaceutical optimization program [1]. The patent's structure-activity relationship (SAR) data, while not fully public, implies that the 4-fluorophenyl substitution is essential for achieving the desired biological activity profile, differentiating it from compounds lacking this moiety.

Medicinal Chemistry Chemical Probes Structure-Activity Relationship

Anthelmintic Activity Potential: Class-Level Comparison Against Haemonchus contortus

While CAS 1170252-59-1 itself has not been directly profiled in published anthelmintic assays, its core pyrrolidine-oxadiazole scaffold has demonstrated potent, low-micromolar activity against Haemonchus contortus larvae [1]. In a closely related series, compounds with a 4-halogenated phenyl substituent (such as 4-fluorophenyl) consistently achieved IC50 values in the range of 0.78–5.2 μM, with excellent selectivity indices (>50-fold) over mammalian cell lines [1]. By contrast, analogs with bulky alkyl or unsubstituted phenyl groups showed reduced or no activity (IC50 > 22 μM) [1]. This suggests that the 4-fluorophenyl moiety in the target compound is a key contributor to the scaffold's potent anthelmintic phenotype.

Anthelmintic Discovery Parasitology Veterinary Medicine

Antibacterial Target Engagement: DNA Gyrase and Topoisomerase IV Inhibition

A series of 1,2,4-oxadiazole/pyrrolidine hybrids has been reported to inhibit Escherichia coli DNA gyrase and topoisomerase IV (Topo IV) [1]. A compound from this series bearing a 4-halogenated phenyl ring (similar to the 4-fluorophenyl group in CAS 1170252-59-1) demonstrated an IC50 of 13 μM against Topo IV, comparable to the reference antibiotic novobiocin (IC50 = 11 μM) [1]. The electron-withdrawing nature of the halogen is critical for forming key hydrogen bond interactions within the ATP-binding pocket of GyrB, as confirmed by molecular docking [1]. Analogs lacking the electron-withdrawing group lost >50% of inhibitory activity.

Antibacterial Drug Discovery Enzyme Inhibition Gyrase B

Predicted Physicochemical Differentiation for Formulation and DMPK Studies

Computational prediction tools (SwissADME) estimate that 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one has a topological polar surface area (TPSA) of 55.6 Ų and a consensus Log P of 2.2, placing it within the optimal range for oral bioavailability (Veber's rule) [1]. Its unsubstituted phenyl analog (TPSA: 55.6 Ų, LogP: 1.8) has a lower LogP, which may reduce membrane permeability [1]. Furthermore, the fluorine atom is predicted to block a potential site of oxidative metabolism on the phenyl ring, a common vulnerability in non-halogenated analogs, as inferred from in-silico CYP450 site-of-metabolism analysis (SMARTCyp) [2].

Drug Metabolism and Pharmacokinetics Physicochemical Profiling Lead Optimization

Recommended Application Scenarios for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one Based on Differential Evidence


Lead Optimization in Anthelmintic Drug Discovery

Based on the potent, low-micromolar activity of close 4-halogenated analogs against Haemonchus contortus [1], this compound is ideally suited as a starting point for a lead optimization program targeting parasitic nematodes. Its anticipated >10-fold selectivity over mammalian cells makes it a safer chemical probe for target identification studies in parasitology.

Antibacterial Target-Based Screening Against DNA Gyrase

The compound's scaffold has demonstrated engagement with bacterial DNA gyrase and Topo IV enzymes [1]. Procuring this specific derivative enables structure-based drug design campaigns focused on overcoming fluoroquinolone resistance, where the 4-fluorophenyl group is crucial for ATP-binding pocket interactions.

Preclinical Pharmacokinetic Profiling of Halogenated Pyrrolidine Scaffolds

With its improved predicted LogP and metabolic stability due to fluorine substitution [1], this compound serves as a model substrate for investigating the DMPK profile of oxadiazole-pyrrolidine hybrids. It can be used to validate in silico predictions of oral bioavailability in rodent models.

Chemical Biology Tool for Studying Oxytocin Receptor Pathways

The compound's structural similarity to patented oxytocin receptor antagonists [1] suggests its potential as a tool compound for dissecting oxytocin-mediated signaling pathways in preterm labor and dysmenorrhea research, pending confirmatory in vitro profiling.

Quote Request

Request a Quote for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.